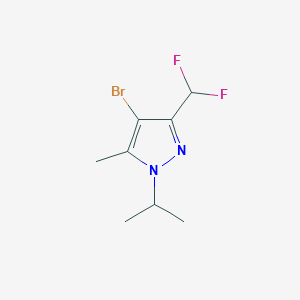

4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1h-pyrazole

Description

4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Properties

IUPAC Name |

4-bromo-3-(difluoromethyl)-5-methyl-1-propan-2-ylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrF2N2/c1-4(2)13-5(3)6(9)7(12-13)8(10)11/h4,8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPQERXTZPDEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(C)C)C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1H-pyrazole typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a [3+2] cycloaddition reaction of diazo compounds with alkynyl bromides can be employed to form the pyrazole ring . The reaction conditions often involve the use of catalysts such as silver or copper to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated or alkylated derivatives, while oxidation and reduction reactions can produce different functionalized pyrazoles.

Scientific Research Applications

4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1H-pyrazole has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The presence of bromine and difluoromethyl groups can enhance its binding affinity to certain enzymes or receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structural configuration and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-3-(trifluoromethyl)aniline: This compound has a similar structure but contains a trifluoromethyl group instead of a difluoromethyl group.

Methyl 4-Bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Another related compound with a different substitution pattern on the aromatic ring.

Uniqueness

4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Biological Activity

4-Bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1H-pyrazole is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBrFN

- Molecular Weight : 253.09 g/mol

- CAS Number : 1946813-51-9

Pharmacological Activities

Recent research indicates that pyrazole derivatives, including this compound, exhibit a variety of biological activities:

-

Antitumor Activity :

- Pyrazole derivatives have been shown to inhibit key signaling pathways involved in cancer progression, including BRAF(V600E) and EGFR pathways. The incorporation of bromine in the structure enhances cytotoxicity against various cancer cell lines, particularly in breast cancer models such as MCF-7 and MDA-MB-231 .

- Anti-inflammatory and Antibacterial Effects :

- Antifungal Activity :

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Pyrazoles often act as inhibitors of various kinases involved in cell proliferation and survival, contributing to their anticancer effects.

- Modulation of Reactive Oxygen Species (ROS) : Certain pyrazole derivatives can influence ROS levels, which play a critical role in cellular signaling and apoptosis .

Case Study 1: Anticancer Activity

A study investigated the effects of several pyrazole derivatives on breast cancer cell lines. The results indicated that compounds with bromine substitutions exhibited significant cytotoxicity and enhanced the effectiveness of doxorubicin, a common chemotherapeutic agent. The combination treatment showed a synergistic effect, particularly in the MDA-MB-231 cell line .

Case Study 2: Antimicrobial Properties

Research into the antimicrobial properties of pyrazole derivatives revealed that certain compounds demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibacterial agents .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-3-(difluoromethyl)-1-isopropyl-5-methyl-1H-pyrazole, and how is structural confirmation achieved?

- Methodology : Multi-step synthesis typically involves cyclization of substituted hydrazines with diketones, followed by bromination at the 4-position. The difluoromethyl group is introduced via halogen exchange or fluorination reagents like DAST (diethylaminosulfur trifluoride). Structural confirmation relies on H/C NMR to verify substituent positions (e.g., singlet for difluoromethyl at δ ~5.5–6.5 ppm) and IR spectroscopy to confirm N-H stretching (~3150 cm) .

- Key Data : NMR chemical shifts for the bromine-substituted pyrazole core are critical; deviations >0.2 ppm may indicate impurities or isomerization .

Q. How does the difluoromethyl group influence the compound’s stability under varying pH and temperature conditions?

- Methodology : Perform accelerated stability studies using HPLC to monitor degradation products. The difluoromethyl group enhances hydrolytic stability compared to chloromethyl analogs but may introduce sensitivity to strong bases (e.g., NaOH >1M). Storage recommendations: –20°C under inert atmosphere to prevent bromine displacement .

Q. What spectroscopic techniques are most effective for distinguishing positional isomers in this pyrazole derivative?

- Methodology : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by bromine and difluoromethyl proximity. For example, F NMR can differentiate between CFH and other fluorinated byproducts (δ –120 to –140 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for intermediates during multi-step synthesis?

- Methodology : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography . For example, ambiguous NOE correlations in H NMR may arise from steric hindrance by the isopropyl group; single-crystal X-ray analysis provides definitive regiochemical assignment .

- Case Study : A 2023 study resolved conflicting C NMR signals for a trifluoromethyl pyrazole analog using DFT calculations to model electronic effects .

Q. What strategies mitigate side reactions during palladium-catalyzed cross-coupling of the 4-bromo substituent?

- Methodology : Optimize ligand systems (e.g., XPhos or SPhos) to enhance catalytic efficiency and reduce dehalogenation. Control reaction temperature (<80°C) to prevent C-Br bond cleavage. Use GC-MS to track aryl boronic acid coupling efficiency .

- Data : Reported yields improve from 45% to 78% when switching from Pd(PPh) to Pd(OAc)/XPhos in Suzuki-Miyaura reactions .

Q. How does the electron-withdrawing difluoromethyl group affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Compare kinetic studies with non-fluorinated analogs using Hammett plots . The difluoromethyl group increases electrophilicity at the 4-position, accelerating SNAr reactions but requiring careful solvent selection (e.g., DMF > DMSO) to avoid decomposition .

Q. What in vitro assays are suitable for evaluating this compound’s bioactivity, given its structural similarity to enzyme inhibitors?

- Methodology : Prioritize succinate dehydrogenase (SDH) inhibition assays due to the pyrazole scaffold’s known role in fungicidal activity. Molecular docking (e.g., AutoDock Vina) predicts binding affinity to SDH’s ubiquinone site, guided by analogs with IC <10 µM .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.